molecular formula C22H17ClFN3O3 B12634977 (3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

Cat. No.: B12634977
M. Wt: 425.8 g/mol
InChI Key: ZBMSHHNCKGMYTQ-RQXXJAGISA-N
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Description

This compound belongs to the spiro-pyrrolizine-indole trione family, characterized by a complex fused bicyclic system with a spiro junction connecting indole and pyrrolizine moieties. Key structural features include:

  • Stereochemistry: The (3S,3'aR,8'aS,8'bS) configuration defines its three-dimensional arrangement, critical for binding to biological targets.
  • Substituents: A 2-chlorophenyl group at the 2'-position and a fluorine atom at the 5-position of the indole ring. These substituents enhance lipophilicity and electronic effects, influencing bioavailability and target interactions.

Properties

Molecular Formula

C22H17ClFN3O3

Molecular Weight

425.8 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C22H17ClFN3O3/c23-13-4-1-2-5-15(13)27-19(28)17-16-6-3-9-26(16)22(18(17)20(27)29)12-10-11(24)7-8-14(12)25-21(22)30/h1-2,4-5,7-8,10,16-18H,3,6,9H2,(H,25,30)/t16-,17+,18-,22+/m0/s1

InChI Key

ZBMSHHNCKGMYTQ-RQXXJAGISA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach might involve the formation of the indole ring through a Fischer indole synthesis, followed by the introduction of the spiro structure through a cyclization reaction. The chlorophenyl and fluorine substituents can be introduced via electrophilic aromatic substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic route chosen.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation states.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The chlorophenyl and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, modulating their activity through binding to active sites or allosteric sites. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Core Structure Key Biological Activity Reference
Target Compound 2'-Cl, 5-F Spiro[indole-pyrrolizine] trione Under investigation
(2'S,3S,7'aS)-2'-(4-Nitrophenyl)-Spiro[indole-3,3'-pyrrolizine]-2-one (4d) 4-NO₂-phenyl Spiro[indole-pyrrolizine] Antifungal, Anti-inflammatory
(3S,3'aR,8'aS,8'bS)-5-Methoxy-2'-Phenyl-Spiro[indole-3,4'-pyrrolizine]-1',2,3'-Trione 5-OCH₃, 2'-Ph Spiro[indole-pyrrolizine] trione Antiviral (HIV IN inhibition)
1'-Allyl-1-(3,4-Dimethylbenzoyl)-Spiro[pyrrolizine-3,3'-indolin]-2'-one Allyl, 3,4-dimethylbenzoyl Spiro[indole-pyrrolizine] Diabetes complication therapy
Lankacidin C (Natural Product) Macrocyclic lactone Lankacidin scaffold Antitumor (via redox-cofactor BGC)

Mechanistic Insights

  • Shared MOAs : Compounds with spiro-pyrrolizine-indole cores exhibit similar mechanisms, such as redox modulation (lankacidin C) or protease inhibition .
  • Divergent Activities : Substituent variations lead to selectivity. For example, the 5-methoxy group in ’s compound enhances antiviral over antitumor activity, while nitro groups (4d) favor antifungal action .

Biological Activity

Overview of the Compound

The compound is a complex organic molecule characterized by a spiro structure that incorporates both indole and pyrrolizine moieties. Such compounds often exhibit a range of biological activities due to their structural diversity.

Anticancer Properties

Many spiro compounds have been studied for their potential anticancer activities. For instance, indole derivatives are known to influence various cellular pathways involved in cancer progression. Research indicates that modifications on the indole ring can enhance cytotoxicity against cancer cell lines.

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties. The presence of halogen substituents (like chlorine) can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial cell membranes.

Neuroprotective Effects

Certain indole derivatives have been shown to possess neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

The biological activity of such compounds is often mediated through:

  • Enzyme inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation: Interactions with various receptors can lead to altered signaling pathways.
  • DNA interaction: Some compounds can intercalate with DNA, leading to disruption of replication and transcription processes.

Case Studies

  • Indole Derivatives in Cancer Treatment:
    • A study published in Journal of Medicinal Chemistry found that certain indole-based compounds showed significant cytotoxic effects against breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy:
    • Research in Antimicrobial Agents and Chemotherapy highlighted that chlorinated indoles exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Studies:
    • A paper in Neuroscience Letters reported that specific indole derivatives could protect against neurotoxicity induced by oxidative stress in neuronal cells.

Data Table: Biological Activities of Indole Derivatives

Activity TypeCompound TypeExample Findings
AnticancerIndole DerivativeInduces apoptosis in breast cancer cells
AntimicrobialChlorinated IndolesEffective against Gram-positive/negative bacteria
NeuroprotectiveIndole DerivativeReduces oxidative stress in neurons

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